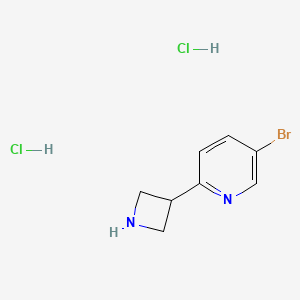
2-(Azetidin-3-yl)-5-bromopyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(Azetidin-3-yl)-5-bromopyridine dihydrochloride is a derivative of azetidine, a four-membered nitrogen-containing ring, substituted with a 5-bromopyridine group. This structure is of interest due to its potential biological activity and its utility as a building block in medicinal chemistry.
Synthesis Analysis
The synthesis of azetidine derivatives can be achieved through various methods. For instance, 2-aryl-3,3-dichloroazetidines, which are related to the compound of interest, can be synthesized by the reduction of 4-aryl-3,3-dichloro-2-azetidinones with monochloroalane, followed by a ketene-imine [2 + 2] cycloaddition . Another relevant synthesis approach involves the Stille coupling reaction, which has been used to synthesize azetidine derivatives such as 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine . Although these methods do not directly describe the synthesis of 2-(Azetidin-3-yl)-5-bromopyridine dihydrochloride, they provide insight into the synthetic strategies that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of azetidine derivatives is characterized by the presence of a strained four-membered ring, which can influence their reactivity and interaction with biological targets. The substitution on the azetidine ring, such as the 5-bromopyridine moiety, can further modulate the compound's properties and potential as a ligand for biological receptors .
Chemical Reactions Analysis
Azetidine derivatives can undergo various chemical reactions. For example, 3,3-dichloroazetidines can react with bases to yield aziridines by ring contraction or can be hydrolyzed to form 1-alkyl-2-aroylaziridines . Additionally, azetidine derivatives can be transformed into piperidines through ring expansion, as demonstrated by the synthesis of cis-3,4-disubstituted piperidines from 2-(2-mesyloxyethyl)azetidines . These reactions highlight the versatility of azetidine derivatives in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The presence of halogens, such as bromine, can affect the compound's polarity, solubility, and reactivity. The azetidine ring's strain can also impact its stability and reactivity in chemical reactions. While the specific properties of 2-(Azetidin-3-yl)-5-bromopyridine dihydrochloride are not detailed in the provided papers, the general trends observed in related azetidine derivatives can provide a basis for predicting its behavior .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Properties
Synthesis and Biological Evaluation : This compound, synthesized as (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, displayed significant antibacterial and antifungal activity in initial evaluations (Rao, Prasad, & Rao, 2013).
Antineoplastic Activity : Novel conjugates of azetidin-2-ones integrated with a bromopyrrole motif, including derivatives of 2-(Azetidin-3-yl)-5-bromopyridine, showed promising antineoplastic activity, especially against breast cancer cell line MCF7 (Rane et al., 2015).
Synthesis of Novel Compounds : Synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380, could be relevant for studying nicotinic receptors (Karimi & Långström, 2002).
Potential Antibacterial Agents : Some derivatives of azetidin-2-one, synthesized from Schiff bases of 5-phenyltetrazole, showed significant activity against bacteria and fungi (Mohite & Bhaskar, 2011).
Synthesis of cis-3,4-Disubstituted Piperidines : Reactivity evaluation of 2-(2-mesyloxyethyl)azetidines resulted in the preparation of various azaheterocycles, providing valuable templates in medicinal chemistry (Mollet et al., 2011).
Antimicrobial Activity of Azetidin-2-one Derivatives : Newly synthesized 4-(4-Chlorophenyl)-3-chloro-1-{4-[5-(Substituted phenyl)-1-(phenylsulfonyl)-4,5-dihydro-pyrazol-3-yl]phenyl}azetidin-2-one derivatives demonstrated considerable antibacterial and antifungal activities (Shah et al., 2014).
Elastase Inhibition Potential : Study on 1-alkoxycarbonyl-3-bromoazetidin-2-ones showed they could act as transient inhibitors of porcine pancreatic elastase, suggesting potential medicinal applications (Beauve et al., 1999).
Antimicrobial Benzimidazole Derivatives : Novel azetidin-2-ones synthesized for potential antimicrobial use demonstrated considerable activity (Ansari & Lal, 2009).
Mechanism of Intra-Molecular Amination : Study on N-(3-bromopyridin-2-yl)azaheteroarylamines, closely related to 2-(Azetidin-3-yl)-5-bromopyridine, provides insights into the mechanism of ring closure in auto-tandem amination reactions (Loones et al., 2007).
Antimicrobial Azetidin-2-One Fused Quinoline Derivatives : The synthesis of azetidin-2-one fused quinoline derivatives showcased their effectiveness in inhibiting bacterial and fungal growth (Nayak, Shrivastava, & Singhai, 2016).
Safety And Hazards
This involves a discussion of the compound’s toxicity, its potential hazards, and the precautions that should be taken when handling it.
Direcciones Futuras
This involves a discussion of potential future research directions, such as new synthetic routes, potential applications, or further studies to understand its mechanism of action.
Propiedades
IUPAC Name |
2-(azetidin-3-yl)-5-bromopyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.2ClH/c9-7-1-2-8(11-5-7)6-3-10-4-6;;/h1-2,5-6,10H,3-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMPXBYKXSGALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=C(C=C2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yl)-5-bromopyridine dihydrochloride | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2521648.png)
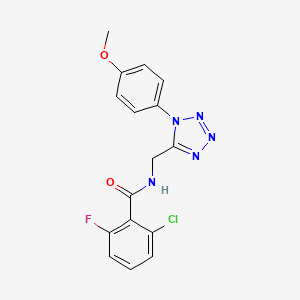
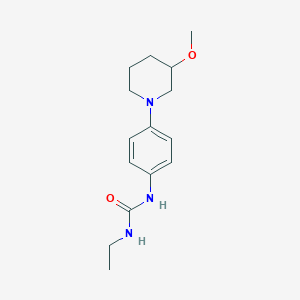
![N-(thiophen-2-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2521654.png)
![N-(2,6-dimethylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2521656.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2521657.png)
![3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2521660.png)
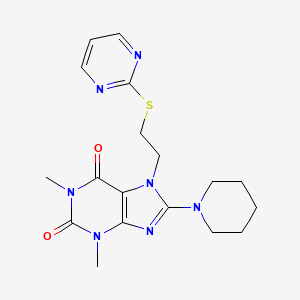
![8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2521662.png)
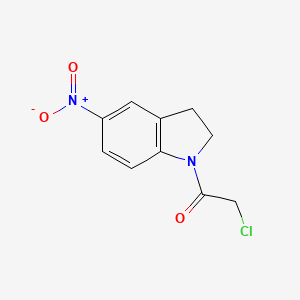
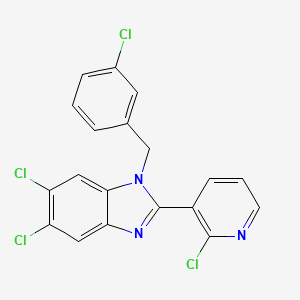
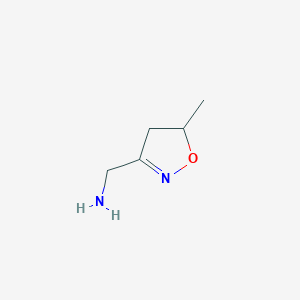
![1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-phenoxyethyl)oxime](/img/structure/B2521670.png)